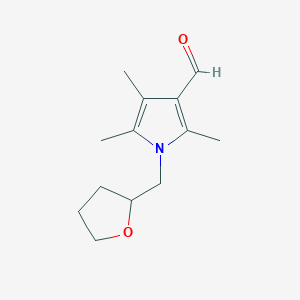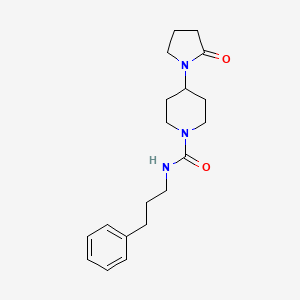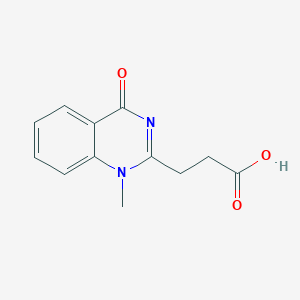
2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthesis of Derivatives: Research shows that similar compounds, such as 1,3,4-trimethyl-1,5-dihydro-2H-pyrrol-2-one, can be synthesized from dimethylpyrrole, demonstrating the feasibility of synthesizing a range of derivatives from pyrrole-based compounds for various applications (Groot & Lugtenburg, 2010).
- Photochemical Reactivity: Pyrrole derivatives, similar to the compound , exhibit interesting thermal and photochemical properties, such as Z-E isomerization upon irradiation with light, which could be explored for potential applications in photochemistry and materials science (Groot et al., 2010).
Catalysis and Polymerization
- Ring-Opening Polymerization: Some pyrrole-based ligands have been used in the synthesis of aluminum and zinc complexes that catalyze ring-opening polymerization, suggesting potential catalytic applications for related compounds (Qiao et al., 2011).
Ligand and Complex Formation
- Ligand Synthesis: Compounds like 1H-pyrrole-2-carbaldehyde have been used to synthesize a variety of ligands for metal complexation, indicating that similar pyrrole derivatives could serve as precursors for ligand synthesis in coordination chemistry (Singh et al., 2017).
- Pseudomacrocyclic Ligand Formation: Similar pyrrole derivatives have been used to create pseudomacrocyclic ligands with unusual donor atom sets, demonstrating the versatility of pyrrole compounds in forming complex molecular structures (Bhikraj et al., 2017).
Materials Science and Nanotechnology
- Single Molecule Magnets: Pyrrole derivatives have been utilized in the synthesis of high nuclearity Mn(III) clusters exhibiting single-molecule magnetic behavior, suggesting potential applications in materials science and nanotechnology (Giannopoulos et al., 2014).
Propiedades
IUPAC Name |
2,4,5-trimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIMGGSQZVQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B2521450.png)

![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)




![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)
